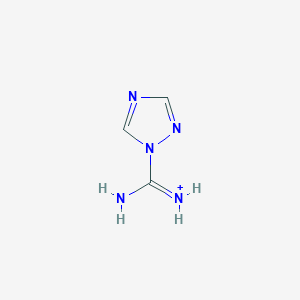![molecular formula C21H26N3O6P B10760694 N-[(Furan-2-YL)carbonyl]-(S)-leucyl-(R)-[1-amino-2(1H-indol-3-YL)ethyl]-phosphonic acid](/img/structure/B10760694.png)
N-[(Furan-2-YL)carbonyl]-(S)-leucyl-(R)-[1-amino-2(1H-indol-3-YL)ethyl]-phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for such complex molecules often involve solid-phase peptide synthesis (SPPS) or solution-phase synthesis, depending on the scale and specific requirements. These methods allow for the efficient assembly of the peptide chain with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[(Furan-2-Yl)Carbonyl]-(S)-Leucyl-®-[1-Amino-2(1h-Indol-3-Yl)Ethyl]-Phosphonic Acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The indole ring can be reduced to form indolines.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and coupling reagents like dicyclohexylcarbodiimide (DCC) for peptide bond formation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the indole ring can yield indolines.
Scientific Research Applications
N-[(Furan-2-Yl)Carbonyl]-(S)-Leucyl-®-[1-Amino-2(1h-Indol-3-Yl)Ethyl]-Phosphonic Acid has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[(Furan-2-Yl)Carbonyl]-(S)-Leucyl-®-[1-Amino-2(1h-Indol-3-Yl)Ethyl]-Phosphonic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may interact with disintegrin and metalloproteinase domain-containing protein 28, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other leucine derivatives and peptides containing furan and indole moieties. Examples include:
- N-acyl-alpha amino acids and derivatives
- Alpha amino acid amides
- 3-alkylindoles
- 2-heteroaryl carboxamides
Uniqueness
N-[(Furan-2-Yl)Carbonyl]-(S)-Leucyl-®-[1-Amino-2(1h-Indol-3-Yl)Ethyl]-Phosphonic Acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H26N3O6P |
|---|---|
Molecular Weight |
447.4 g/mol |
IUPAC Name |
[(1R)-1-[[(2S)-2-(furan-2-carbonylamino)-4-methylpentanoyl]amino]-2-(1H-indol-3-yl)ethyl]phosphonic acid |
InChI |
InChI=1S/C21H26N3O6P/c1-13(2)10-17(23-21(26)18-8-5-9-30-18)20(25)24-19(31(27,28)29)11-14-12-22-16-7-4-3-6-15(14)16/h3-9,12-13,17,19,22H,10-11H2,1-2H3,(H,23,26)(H,24,25)(H2,27,28,29)/t17-,19+/m0/s1 |
InChI Key |
WHPKSASOSKNDPY-PKOBYXMFSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)P(=O)(O)O)NC(=O)C3=CC=CO3 |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)P(=O)(O)O)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


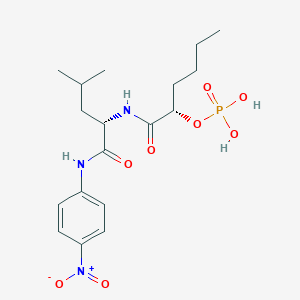
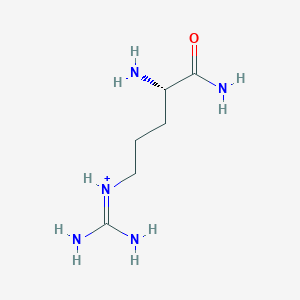
![1-(5-Carboxypentyl)-5-[(2,6-dichlorobenzyl)oxy]-1 H-indole-2-carboxylic acid](/img/structure/B10760620.png)
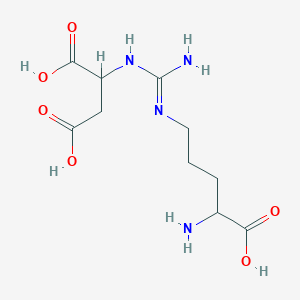
![2,6-Diamino-(S)-9-[2-(phosphonomethoxy)propyl]purine](/img/structure/B10760637.png)
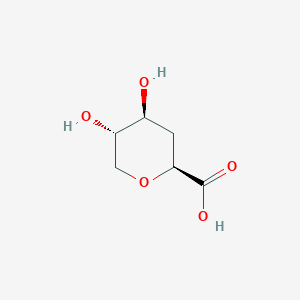
![3,8-Diamino-6-phenyl-5-[6-[1-[2-[(1,2,3,4-tetrahydro-9-acridinyl)amino]ethyl]-1H-1,2,3-triazol-4-YL]hexyl]-phenanthridinium](/img/structure/B10760648.png)

![(1S,5R)-3-[bis(4-fluorophenyl)methoxy]-8-butyl-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B10760655.png)
![6-(1,1-Dimethylallyl)-2-(1-hydroxy-1-methylethyl)-2,3-dihydro-7H-furo[3,2-G]chromen-7-one](/img/structure/B10760664.png)
![4-[(4-Imidazo[1,2-A]pyridin-3-ylpyrimidin-2-YL)amino]benzenesulfonamide](/img/structure/B10760672.png)
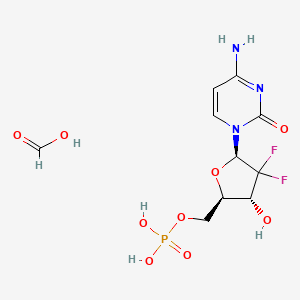
![2,3-Bis-benzo[1,3]dioxol-5-ylmethyl-succinic acid](/img/structure/B10760691.png)
